molecular formula C12H12N2O2S B1279805 N-(3-aminophenyl)benzenesulfonamide CAS No. 104997-09-3

N-(3-aminophenyl)benzenesulfonamide

Cat. No. B1279805
CAS RN: 104997-09-3
M. Wt: 248.3 g/mol
InChI Key: RUYQFOIEMVGGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-aminophenyl)benzenesulfonamide” is a sulfonamide derivative of benzene. It has a molecular formula of C12H12N2O2S and a molecular weight of 248.3 g/mol .


Synthesis Analysis

The synthesis of N-(3-aminophenyl)benzenesulfonamide and its derivatives has been described in several studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .


Molecular Structure Analysis

The molecular structure of N-(3-aminophenyl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group . The compound has a molecular weight of 248.3 g/mol.

Scientific Research Applications

Anticancer Applications

“N-(3-aminophenyl)benzenesulfonamide” and its derivatives have been studied for their potential anticancer properties . These compounds have shown significant inhibitory effects against certain cancer cell lines, such as the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Some of these derivatives have shown high selectivity against these cancer cell lines .

Antimicrobial Applications

In addition to their anticancer properties, “N-(3-aminophenyl)benzenesulfonamide” derivatives have also been studied for their antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial agents .

Carbonic Anhydrase IX Inhibition

“N-(3-aminophenyl)benzenesulfonamide” derivatives have been found to inhibit carbonic anhydrase IX . Carbonic anhydrase IX is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .

Apoptosis Induction

Certain derivatives of “N-(3-aminophenyl)benzenesulfonamide” have been found to induce apoptosis in cancer cells . For example, one derivative was able to induce apoptosis in MDA-MB-231 cells .

Cellular Uptake Studies

“N-(3-aminophenyl)benzenesulfonamide” derivatives have been studied for their cellular uptake in cancer cells . Understanding the cellular uptake of these compounds can provide valuable information about their mechanism of action .

Proteomics Research

“N-(3-aminophenyl)benzenesulfonamide” is also used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used in various proteomics applications .

Safety and Hazards

Safety data sheets indicate that N-(3-aminophenyl)benzenesulfonamide may be harmful if swallowed and may cause skin and eye irritation . It is recommended to use personal protective equipment when handling this chemical .

Future Directions

N-(3-aminophenyl)benzenesulfonamide has potential applications across various fields, including medicinal chemistry. Future research could focus on exploring these applications further, as well as investigating the compound’s potential as an antiproliferative agent .

properties

IUPAC Name

N-(3-aminophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYQFOIEMVGGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474387
Record name N-(3-aminophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)benzenesulfonamide

CAS RN

104997-09-3
Record name N-(3-aminophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminophenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-aminophenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-aminophenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-aminophenyl)benzenesulfonamide
Reactant of Route 5
N-(3-aminophenyl)benzenesulfonamide
Reactant of Route 6
N-(3-aminophenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.